3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride
Description
3-(3,4-Difluorophenyl)-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a substituted aromatic ring. The compound features a five-membered pyrrolidine ring with a methyl group at the 2-position and a 3,4-difluorophenyl substituent at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its structural uniqueness lies in the combination of fluorine atoms on the phenyl ring, which influence electronic properties and lipophilicity, and the methyl group on the pyrrolidine ring, which may affect steric interactions and metabolic stability .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8;/h2-3,6-7,9,14H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOHZUMEDQTYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C2=CC(=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride typically involves the reaction of 3,4-difluoroaniline with 2-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) to form tertiary amines.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C).
Example Reaction:
Electrophilic Aromatic Substitution
The 3,4-difluorophenyl group directs electrophiles to specific positions:
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Nitration : Occurs at the meta position relative to fluorine under HNO/HSO conditions .
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Halogenation : Bromine (Br) in acetic acid substitutes at the para position of the fluorinated ring .
Regioselectivity Table:
| Reaction Type | Position | Yield (%) | Conditions |
|---|---|---|---|
| Nitration | Meta | 65–72 | HNO, HSO, 0°C |
| Bromination | Para | 58–63 | Br, CHCOOH, 25°C |
Transition Metal-Catalyzed Coupling
The fluorophenyl moiety enables cross-coupling reactions:
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Suzuki–Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh) (1–3 mol%) and KCO in aqueous IPA (70–80°C) .
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Buchwald–Hartwig Amination : Forms biaryl amines with aryl halides under Pd(dba) catalysis .
Optimized Suzuki Conditions:
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Catalyst: Pd(PPh) (2 mol%)
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Base: KCO
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Solvent: Isopropanol/HO (4:1)
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Temperature: 80°C, 12 h
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
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Deprotonation : Treatment with NaOH (1M) liberates the free base, which is extractable in dichloromethane .
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Reprotonation : Reacidification with HCl gas regenerates the water-soluble hydrochloride form .
Equilibrium Analysis:
Ring-Opening and Functionalization
The pyrrolidine ring can be modified under specific conditions:
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Oxidation : MnO oxidizes the ring to a pyrrolidone derivative (20% conversion).
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Ring Expansion : Reacts with ethyl diazoacetate under Rh(OAc) catalysis to form a piperidine analog .
Comparative Reactivity with Analogues
| Compound | Key Reaction Difference | Reference |
|---|---|---|
| 3-(3,4-Difluorophenyl)pyrrolidine | Higher electrophilic substitution yields | |
| 2-Methylpyrrolidine | Lacks aromatic coupling reactivity |
This compound’s versatility in coupling and substitution reactions makes it valuable for pharmaceutical intermediates, particularly in fluorinated drug candidates . Further studies are needed to explore its enantioselective transformations and biological target interactions.
Scientific Research Applications
3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(3,4-Difluorophenyl)-2-methylpyrrolidine hydrochloride with structurally or functionally related compounds.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorine Substitution Patterns: The 3,4-difluorophenyl group in the target compound provides distinct electronic effects compared to 3,5-difluorophenyl analogs (e.g., (S)-2-(3,5-Difluorophenyl)pyrrolidine). Dichlorophenyl analogs (e.g., 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride) exhibit higher molecular weight and stronger halogen bonding but reduced metabolic stability compared to fluorinated derivatives .
Core Structure Variations: Pyrrolidine vs. Piperidine: Piperidine derivatives (e.g., 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-piperidine hydrochloride) have larger ring sizes, which may alter conformational flexibility and receptor selectivity . Azetidine vs.
Functional Group Impact :
- The 2-methyl group on the pyrrolidine ring in the target compound introduces steric hindrance, which may reduce off-target interactions compared to unmethylated analogs like (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride .
- Hydrochloride salt formation (common across all listed compounds) improves aqueous solubility, critical for in vivo applications .
Stereochemical Considerations :
- Enantiomeric forms (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride) demonstrate the importance of chirality in biological activity, with the (S)-configuration often preferred in receptor-binding assays .
Biological Activity
3-(3,4-Difluorophenyl)-2-methylpyrrolidine; hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating neuropsychiatric disorders and its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from research studies, including receptor interactions, metabolic stability, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug-like properties. The structural formula can be represented as follows:
Where and represent the functional groups attached to the pyrrolidine structure.
Receptor Affinity and Modulation
Research indicates that 3-(3,4-difluorophenyl)-2-methylpyrrolidine exhibits significant affinity for several neurotransmitter receptors, including:
- Serotonin Receptors (5-HT) : The compound has been shown to interact with 5-HT receptors, particularly 5-HT2A and 5-HT7, which are implicated in mood regulation and psychotropic effects. For instance, modifications in the fluorine substitution pattern were found to alter receptor binding affinities significantly .
- Dopamine Receptors : It also displays activity at dopamine receptors (D2), which are crucial for managing disorders like schizophrenia. The binding affinity varies with structural modifications; certain derivatives showed enhanced activity compared to the parent compound .
Metabolic Stability
The metabolic pathways of this compound have been investigated to enhance its pharmacokinetic profile. Studies suggest that substituting labile functional groups with more stable ones can reduce metabolic degradation. For example, replacing sulfonamide bonds with sulfone groups improved stability against CYP450-mediated oxidation .
In Vitro Studies
In vitro assays have demonstrated that 3-(3,4-difluorophenyl)-2-methylpyrrolidine exhibits cytotoxicity against various cancer cell lines while maintaining low toxicity at therapeutic concentrations. For instance, analogs of this compound were tested against B16F10 murine melanoma cells, revealing potent inhibitory effects on cellular proliferation without significant cytotoxicity at concentrations below 20 µM .
Pharmacokinetic Profiles
Pharmacokinetic studies indicate that the compound has a favorable absorption profile when administered orally. However, its bioavailability can be affected by first-pass metabolism. Strategies to enhance tissue penetration have included modifying lipophilicity through fluorine substitution .
Data Table: Receptor Affinities and Potencies
| Receptor Type | Compound Affinity (pKi) | Notes |
|---|---|---|
| 5-HT2A | 8.71 | High affinity for mood modulation |
| D2 | 7.02 | Relevant for antipsychotic effects |
| 5-HT7 | 7.33 | Potential implications in anxiety disorders |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3,4-difluorophenyl)-2-methylpyrrolidine hydrochloride, and how can purity be optimized?
- Methodology : Use a multi-step synthesis approach involving palladium-catalyzed cross-coupling to introduce the difluorophenyl group to the pyrrolidine backbone. Purification via recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) ensures ≥98% purity. Monitor reaction progress using TLC and confirm final structure via H/F NMR and LC-MS .
- Safety : Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Waste must be neutralized and disposed via certified hazardous waste protocols .
Q. How should researchers characterize the hydrochloride salt form of this compound?
- Methodology : Perform elemental analysis (C, H, N, Cl) to confirm stoichiometry. Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) to assess stability. IR spectroscopy can validate protonation of the pyrrolidine nitrogen .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro receptor binding affinity and in vivo pharmacological activity for this compound?
- Methodology :
- In vitro : Use radioligand binding assays (e.g., H-labeled antagonists) to measure affinity at target receptors (e.g., σ-1 or NMDA receptors).
- In vivo : Conduct behavioral studies (e.g., locomotor activity tests in rodents) to assess functional effects.
- Analysis : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Use LC-MS/MS to quantify brain/plasma ratios and adjust dosing regimens .
Q. How can computational modeling guide the design of analogs with improved selectivity?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes at target vs. off-target receptors.
- Use QSAR models to correlate substituent effects (e.g., fluorine position) with activity. Validate predictions by synthesizing analogs with modified fluorophenyl or methyl groups .
Q. What experimental controls are critical when studying metabolic stability in hepatic microsomes?
- Methodology :
- Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes).
- Quantify parent compound and metabolites via UPLC-HRMS. Adjust incubation time (30–120 min) to avoid enzyme saturation .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity assays across cell lines?
- Methodology :
- Standardize cell culture conditions (passage number, serum type) and confirm compound solubility using DLS.
- Replicate assays with orthogonal methods (e.g., MTT vs. ATP-luminescence). Cross-validate with transcriptomic profiling to identify cell line-specific resistance mechanisms .
Safety and Handling
Q. What protocols mitigate risks during large-scale synthesis?
- Methodology :
- Use inert atmosphere (N/Ar) for exothermic steps. Implement real-time monitoring (e.g., FTIR for intermediate stability).
- Store hydrochloride salt in desiccated, light-proof containers to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
